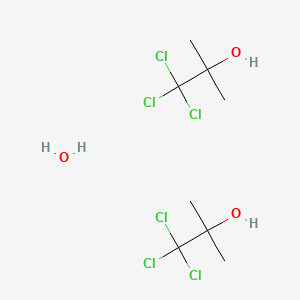

Chlorobutanol Hemihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G IN 125 ML WATER; SOL IN VOLATILE OILS

Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.

Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.

For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

chlorobutanol hemihydrate melting point 75-79°C

Core Properties of Chlorobutanol Hemihydrate

| Property | Details |

|---|---|

| CAS Number | 6001-64-5 [1] [2] [3] |

| Molecular Formula | C₈H₁₆Cl₆O₃ (as a hemihydrate dimer) [2] [3] |

| Molecular Weight | 372.93 g/mol [1] [2] |

| Melting Point | 75 - 79 °C [1] [3] |

| Boiling Point | 167 °C [1] [4] [3] |

| Appearance | White to almost white crystalline powder or chunks [1] |

| Odor | Camphor-like [4] |

| Primary Functions | Preservative, Sedative, Hypnotic, Weak local anesthetic [1] [2] [4] |

| Common Use Concentration | 0.5% as a preservative in multi-ingredient formulations [2] [4] |

Analytical Methods for Determination

For quality control and stability testing in drug development, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a key method for analyzing this compound. Here are detailed experimental protocols based on the search results.

RP-HPLC Method for Ophthalmic Formulations (Stability-Indicating)

This method, suitable for analyzing chlorobutanol in ointments and aqueous solutions, serves as a stability-indicating assay [5].

| Parameter | Specification |

|---|---|

| Objective | Stability-indicating assay for chlorobutanol in ophthalmic ointments and solutions [5]. |

| Column | 10-micron Octadecylsilane (C18) [5]. |

| Mobile Phase | Methanol:Water (50:50) [5]. |

| Flow Rate | Not specified in the source (method from 1983). |

| Detection | UV absorption at 210 nm [5]. |

| Capacity Factor (K') | 4.1 for chlorobutanol [5]. |

| Method Performance | Linear standard curves with 99.4% average recovery; effective for degradation studies [5]. |

RP-HPLC Method for Simultaneous Determination in a Pomade

This method was developed to simultaneously quantify chlorobutanol alongside other active ingredients like ephedrine HCl and naphazoline HCl [6].

| Parameter | Specification |

|---|---|

| Objective | Simultaneous quantification of multiple active ingredients, including chlorobutanol, in a pharmaceutical pomade [6]. |

| Column | Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm) [6]. |

| Column Temperature | 40°C [6]. |

| Mobile Phase | Binary gradient of 15 mM phosphate buffer (pH 3.0) and Methanol [6]. |

| Flow Rate | 0.6 mL min⁻¹ [6]. |

| Detection | UV at 210 nm [6]. |

| Linear Range for CLO | 2.89 - 24.4 μg mL⁻¹ [6]. |

| LOD for CLO | 0.86 μg mL⁻¹ [6]. |

The experimental workflow for developing and applying these HPLC methods can be summarized as follows:

HPLC Method Workflow

Safety and Handling Information

Proper handling of this compound is crucial due to its associated hazards [1].

- Hazard Statements: Harmful if swallowed (H302) [1].

- Precautionary Measures: When handling, use personal protective equipment including dust mask type N95 (US), Eyeshields, and Gloves [1].

- Toxicity Profile: The compound is known to be toxic to the liver, a skin irritant, and a severe eye irritant [4].

Conclusion

This compound is a versatile agent in pharmaceuticals. The melting point of 75-79°C is a key identifier [1] [3], and the RP-HPLC methods provided are reliable for its analysis in complex formulations [6] [5].

References

- 1. | CAS#:6001-64-5 | Chemsrc this compound [chemsrc.com]

- 2. This compound [go.drugbank.com]

- 3. 6001-64-5 | this compound [chemindex.com]

- 4. Chlorobutanol [en.wikipedia.org]

- 5. Analysis of chlorobutanol in ophthalmic ointments and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Indicating RP-HPLC Methods for Simultaneous ... [pubmed.ncbi.nlm.nih.gov]

chlorobutanol hemihydrate mechanism of action preservative

Chemical Profile and Forms

Chlorobutanol is commercially available in both anhydrous and hemihydrate forms. The table below summarizes its core chemical and physical properties.

| Property | Description |

|---|---|

| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol [1] |

| Chemical Formula | C4H7Cl3O [2] [3] |

| Molecular Weight | 177.45 g/mol (anhydrous); 372.93 g/mol (hemihydrate, as the 2:1 complex) [2] [4] |

| CAS Number (Anhydrous) | 57-15-8 [2] [3] [1] |

| CAS Number (Hemihydrate) | 6001-64-5 [5] [4] |

| Appearance | White, crystalline solid with a camphor-like odor [3] [1] [6] |

| Common Use Concentration | 0.5% (as a preservative and stabilizer) [2] [6] |

Mechanism of Action as a Preservative

The primary preservative action of chlorobutanol is attributed to its detergent-like properties. The mechanism can be visualized as follows:

Overview of Chlorobutanol's Antimicrobial Mechanism

- Membrane Disruption: As a small molecule, chlorobutanol integrates into the lipid bilayer of microbial cell membranes. Its chemical structure disrupts the packing and organization of membrane lipids [2].

- Increased Permeability: This disruption compromises the membrane's barrier function, increasing permeability. Essential cellular components leak out, and the osmotic balance is lost [2].

- Cell Lysis: The cumulative damage leads to the rupture (lysis) of the cell, causing microbial death [2].

- Secondary Cellular Effects: Beyond membrane disruption, chlorobutanol also inhibits oxygen utilization by microbial cells and, in the context of ocular formulations, can disrupt corneal epithelial cell functions, which is a noted aspect of its potential toxicity [2].

Antimicrobial Spectrum and Formulation Data

Chlorobutanol hemihydrate is effective against a broad spectrum of microorganisms. The following table summarizes key data for formulation scientists.

| Attribute | Details |

|---|---|

| Antimicrobial Spectrum | Broad spectrum; active against Gram-positive and Gram-negative bacteria, mold spores, and fungi [4] [6]. |

| Standard Preservative Concentration | 0.5% (provides stability and antimicrobial activity in multi-ingredient preparations) [2] [6]. |

| Activity at Lower Concentrations | Retains antimicrobial activity at concentrations as low as 0.05% in water [1]. |

| Common Formulations | Used in injectables, ophthalmic solutions (eye drops), and topical anesthetics [2] [6]. |

| Synergistic Use | Often used with other agents like citric acid (a chelating agent) to enhance stability by mitigating metal-catalyzed oxidation [7]. |

Pharmacokinetics and Toxicity

Understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorobutanol is critical for drug development, especially due to its potential for accumulation.

| Parameter | Findings |

|---|---|

| Protein Binding | 57 ± 3% [2]. |

| Volume of Distribution | ~233 ± 141 L, suggesting widespread distribution in body tissues [2] [6]. |

| Metabolism | Undergoes Phase II metabolism via glucuronidation and sulfation [2] [6]. |

| Half-Life | Terminal elimination half-life is approximately 10.3 ± 1.3 days (or up to 37 days, indicating significant accumulation with repeated dosing) [2] [6]. |

| Route of Elimination | Mean urinary recovery is low (9.6% of oral dose), suggesting other elimination pathways or extensive metabolism [2] [6]. |

| Noted Toxicities | - Cellular Toxicity: Can cause toxicity to conjunctival and corneal cells in vitro at concentrations of 0.1% and 0.5% [2].

- Hepatotoxicity: Toxic to the liver; use should be avoided in patients with liver pathology [1] [6].

- Local Effects: A severe eye and skin irritant [1]. |

Experimental Insights

For researchers aiming to study chlorobutanol, here are key methodological considerations based on the available literature:

- In Vitro Toxicity Assessment: One protocol for evaluating corneal cell toxicity involves exposing immortalized human corneal or conjunctival epithelial cell lines to chlorobutanol at various concentrations (e.g., 0.1% and 0.5%) for a specified period. The toxic effects are then assessed by measuring indicators like cell viability (using MTT or similar assays), observing morphological changes (e.g., cytoplasmic swelling, membranous blebs formation) via microscopy, and monitoring the cessation of normal cell movement and mitotic activity [2].

- Antiaggregatory Effect Protocol: To study the inhibition of platelet aggregation, a method citied involves using human platelet-rich plasma (PRP). The PRP is incubated with chlorobutanol (in a time- and concentration-dependent manner, e.g., from 0.1 to 0.4 mM) before being stimulated with various aggregation inducers like arachidonic acid. The antiplatelet effect is then measured using an aggregometer, and the proposed mechanism can be investigated by concurrently measuring the attenuation of thromboxane B2 formation, cytosolic free calcium elevation, and ATP release [2].

Key Considerations for Professionals

- Accumulation Risk: The exceptionally long half-life of chlorobutanol is a major limitation for its use as a sedative-active ingredient and a critical safety consideration when it is included as a preservative in formulations intended for chronic or frequent use [2] [6].

- Potency Variation: The sedative and anesthetic potency is stereospecific. The S(+)-enantiomer is significantly more potent than the R(-)-enantiomer. Most available data and formulations are based on the racemic mixture [1].

- Application Beyond Preservation: While its primary pharmaceutical use is as a preservative, its historical and veterinary use as a sedative-hypnotic and mild local anesthetic is well-documented [1] [6].

References

- 1. Chlorobutanol [en.wikipedia.org]

- 2. : Uses, Interactions, Chlorobutanol Mechanism of Action [go.drugbank.com]

- 3. Chlorobutanol [drugfuture.com]

- 4. | CAS#:6001-64-5 | Chemsrc this compound [chemsrc.com]

- 5. This compound [go.drugbank.com]

- 6. | Chlorobutanol agent, sedative agent... | InvivoChem preservative [invivochem.com]

- 7. Chlorobutanol - an overview [sciencedirect.com]

chlorobutanol hemihydrate pharmacokinetics half-life

Pharmacokinetic Parameters of Chlorobutanol

| Parameter | Value | Details |

|---|---|---|

| Terminal Elimination Half-Life | 10.3 ± 1.3 days [1] [2] | Following oral administration; half-life in vitro is reported to be even longer at 37 days (pH 7.4, 37°C) [2]. |

| Absorption | Rapid [2] | Plasma concentrations fall by about 50% within the first 24 hours after oral administration [1] [2]. |

| Volume of Distribution | 233 ± 141 L [1] [2] | Suggests wide distribution in body tissues. |

| Plasma Protein Binding | 57 ± 3% [1] [2] | - |

| Clearance | 11.6 ± 1.0 mL/min [1] [2] | - |

| Route of Elimination | Urinary excretion [1] [2] | Only 9.6% of an oral dose is recovered in urine over 17 days. |

| Metabolism | Glucuronidation and sulphation [1] [2] | 7.4% of the dose is excreted as conjugates; 2.2% as unchanged drug [2]. |

Key Experimental Protocol

The primary data comes from a clinical trial published in 1982 titled "The pharmacokinetics of chlorbutol in man" [2]. Here is a summary of the methodology:

- Subjects: 4 healthy human subjects.

- Study Design: Each subject received chlorobutanol orally on two separate occasions.

- Sample Collection: Plasma concentrations were measured after administration. In two of the subjects, urine was collected over 17 days.

- Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data. Urinary recovery was measured to determine the extent of metabolism and renal excretion.

The experimental workflow of this study can be summarized as follows:

Experimental workflow for determining chlorobutanol pharmacokinetics.

Implications for Drug Development

The exceptionally long half-life has direct consequences for the use of chlorobutanol:

- Accumulation: The research concludes that the long half-life makes chlorobutanol unsuitable as a sedative drug because considerable accumulation occurs with multiple doses [1] [2].

- Primary Use: This is likely why its modern use is primarily as a preservative in multi-ingredient formulations (e.g., injectables, eye drops) at a typical concentration of 0.5%, rather than as an active drug in its own right [3] [1] [4].

Limitations and Further Research

The available pharmacokinetic data is comprehensive but comes from a single, older study with a small sample size [2]. The original study also noted that chlorobutanol is unstable under physiological conditions, which may be a significant factor in its elimination [2].

References

chlorobutanol hemihydrate pharmacological activity

Introduction to Chlorobutanol Hemihydrate

This compound is the hemihydrate form of chlorobutanol, an organic compound with the formula C₄H₇Cl₃O·½H₂O and a molecular weight of 186.47 g/mol [1]. It is a white, volatile solid with a characteristic camphor-like odor [2] [3]. In pharmaceutical applications, it is primarily used as a preservative, sedative, hypnotic, and weak local anesthetic, and also possesses antibacterial and antifungal properties [4] [5] [3]. It is typically used at a concentration of 0.5% in multi-ingredient formulations for long-term stability and antimicrobial activity [4] [5].

Table of Pharmacological Activities

The table below summarizes the core pharmacological activities and experimental findings for this compound:

| Activity/Property | Details/Mechanism | Experimental Findings & Context |

|---|

| Antimicrobial Preservative | Broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and spores [6]. Disrupts the lipid structure of the cell membrane, increasing permeability and leading to cell lysis [5]. | • MIC vs. E. coli, S. aureus, P. aeruginosa*: 1250 µg/mL [6]. • MIC vs. *C. albicans, *A. niger*: 2500 µg/mL [6]. • Used at 0.5% (5000 µg/mL) in formulations; retains activity at 0.05% [4] [3]. | | Sedative & Hypnotic | Actions are similar to chloral hydrate [4] [3]. Its use is limited due to a very long half-life leading to accumulation [4] [5]. | • Terminal Half-life: ~10.3 days (oral) [5]. • Volume of Distribution: ~233 L [5]. • Clearance: ~11.6 mL/min [5]. | | Local Anesthetic | Weak local anesthetic action [4] [3]. | Used in topical preparations and dental analgesics [2]. | | Toxicology & Side Effects | • Cellular Toxicity: Induces conjunctival and corneal cell toxicity; inhibits oxygen use by the cornea [5]. • Organ Toxicity: Toxic to the liver and a severe eye irritant [3]. | • In Vivo Toxicity (Rat): Pathological changes in liver and kidneys at 100 mg/kg after 28 days [6]. • Approximate Lethal Dose (Rat, oral): >250 mg/kg [6]. | | Other Pharmacodynamic Effects | • Anti-secretory: Inhibits amylase release in rat pancreatic acinar cells [6]. • Cardiac Effects: Negative inotropic effect on myocardial cells [5]. • Anti-platelet: Inhibits platelet aggregation and release, likely via inhibition of the arachidonic acid pathway [5]. | • Inhibits amylase release induced by CCK-8 or carbachol at 1 mg/mL [6]. • Attenuates thromboxane B2 formation and cytosolic calcium elevation [5]. |

Pharmacokinetic Profile

The pharmacokinetics of chlorobutanol have been characterized in human studies following oral administration [5]:

- Absorption: Plasma concentration decreases by 50% within 24 hours post-administration.

- Distribution: It has a large volume of distribution (approx. 233 L) and exhibits moderate plasma protein binding (57%).

- Metabolism: It is metabolized via glucuronidation and sulfation.

- Elimination: It is primarily eliminated through urine, with a mean urinary recovery of 9.6% of the orally administered dose. The long terminal elimination half-life of approximately 10.3 days is a critical factor limiting its therapeutic use as a sedative [5].

Experimental Protocols from Research

Here are the methodologies for key experiments cited in the search results, which you can adapt for research purposes.

Protocol for In Vitro Antimicrobial Activity Testing [6]

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

- Test Organisms: Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans, Aspergillus niger).

- Preparation of Test Agent: Prepare a stock solution of this compound. Serial dilutions are made in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to achieve a concentration range (e.g., 312.5 - 5000 µg/mL).

- Inoculation: Standardized microbial suspensions are added to each tube or well containing the serial dilutions.

- Incubation & Analysis: The cultures are incubated at appropriate temperatures for a set period (e.g., 48 hours). The MIC is recorded as the lowest concentration that completely inhibits visible growth of the microorganism.

Protocol for In Vivo 28-Day Repeated Dose Oral Toxicity Study [6]

This study design assesses the subacute toxic effects of this compound.

- Animal Model: Specific-pathogen-free Crl:CD Sprague Dawley (SD) rats (e.g., 5 weeks old).

- Dosing Groups & Administration: Animals are divided into several groups (e.g., control vehicle, 12.5, 25, 50, and 100 mg/kg). This compound is administered once daily via oral gavage for 28 days.

- Observations & Endpoints:

- Clinical Observations: Monitor and record mortality, moribundity, and general clinical signs daily.

- Body Weight: Measure and record body weights periodically (e.g., weekly).

- Necropsy and Histopathology: At the end of the dosing period, perform a gross necropsy. Collect and preserve organs (especially liver and kidneys) for histopathological examination to identify any treatment-related lesions.

Mechanisms of Action Visualized

The following diagrams illustrate the primary mechanisms of action of this compound, based on the information from the search results.

Mechanisms of action and effects of this compound, including antimicrobial, pharmacological, and toxicological pathways.

Key Precautions for Research Use

- Toxicity Concerns: Be aware of its significant ocular toxicity, which includes corneal cell degeneration and inhibition of oxygen use by the cornea [5]. It is also a skin irritant and toxic to the liver [3].

- Accumulation Potential: The extremely long elimination half-life (~10 days) means chlorobutanol can accumulate in the body with repeated dosing, a critical consideration for any in vivo studies [5].

- Research-Use Only: Note that commercial suppliers explicitly state that their this compound is "For research use only" and not for diagnostic or therapeutic use on humans [6].

References

- 1. This compound-impurities [pharmaffiliates.com]

- 2. This compound | Drug Information, Uses, Side ... [pharmacompass.com]

- 3. Chlorobutanol [en.wikipedia.org]

- 4. This compound [go.drugbank.com]

- 5. Chlorobutanol: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. This compound | Antimicrobial Agent [medchemexpress.com]

what is chlorobutanol hemihydrate used for

Primary Functions and Uses

The core applications of chlorobutanol hemihydrate are centered around its preservative and therapeutic properties.

- Pharmaceutical Preservative: Its most widespread use is as a preservative in multi-ingredient formulations, especially injectables and ophthalmic preparations, at a typical concentration of 0.5% [1] [2] [3]. It is particularly suitable for non-aqueous preparations and helps ensure product stability and sterility over time [2].

- Therapeutic Agent: While not typically a standalone drug, it is used in combination products for its sedative-hypnotic and weak local anesthetic effects [1]. It is also employed as an anesthetic in veterinary medicine and for the euthanasia of invertebrates and fish [3].

Antimicrobial and Pharmacological Profile

The tables below summarize the quantitative data on its antimicrobial efficacy and pharmacological properties.

Table 1: Antimicrobial Profile and Efficacy

| Aspect | Details |

|---|---|

| Antimicrobial Spectrum | Active against Gram-positive and Gram-negative bacteria, and fungi (e.g., Candida albicans, Pseudomonas aeruginosa) [4] [2]. |

| Mode of Action | Disrupts the lipid structure of the cell membrane, increasing permeability and leading to cell lysis [1]. |

| Effective Concentrations | - Preservative (standard): 0.5% (w/V) for long-term stability [1] [2].

- Antimicrobial activity: 0.05% in water [3].

- Bacteriostatic, not bactericidal [2]. | | Activity pH Dependency | Activity decreases significantly at pH greater than 5.5 [2]. |

Table 2: Pharmacological Properties and Toxicological Data

| Parameter | Details |

|---|---|

| Mechanism of Action | Acts as a detergent preservative; also has sedative-hypnotic effects, possibly related to agents like isoflurane [1] [3]. |

| Pharmacokinetics | - Half-life: ~10.3 days (terminal elimination) [1].

- Protein Binding: ~57% [1].

- Volume of Distribution: ~233 L [1].

- Clearance: ~11.6 mL/min [1]. | | Toxicity | - Oral LD50 (rat): 510 mg/kg (anhydrous) [1].

- In vitro Toxicity: Can cause conjunctival and corneal cell toxicity at concentrations as low as 0.1% [1].

- In vivo Toxicity: Toxic to the liver; severe eye and skin irritant [3]. |

Chemical Synthesis and Identification

Chlorobutanol is synthesized through a base-catalyzed nucleophilic addition reaction between acetone and chloroform [5] [3]. The process can be visualized as follows:

Chlorobutanol Synthesis and Purification Workflow

Key identifiers for this compound include:

- CAS Registry Number: 6001-64-5 (hemihydrate); 57-15-8 (anhydrous) [6] [4] [7].

- Molecular Formula: C₄H₇Cl₃O (anhydrous) [6] [1] [3].

- Appearance: White to almost white crystalline powder or chunks with a camphor-like odor [6] [2] [7].

- Melting Point: 75-79°C (hemihydrate) [4].

- Solubility: Soluble in ethanol, chloroform, ether, and glycerol; slightly soluble in water [4] [2].

Key Considerations for Use

When working with this compound, several factors require attention:

- Toxicity and Irritancy: It is toxic to the liver and a severe eye and skin irritant [3]. In vitro studies show it can be toxic to conjunctival and corneal cells even at low concentrations (0.1%) [1].

- pH-Dependent Activity: Its antimicrobial efficacy decreases significantly in formulations with a pH greater than 5.5 [2].

- Accumulation Risk: Due to its long terminal half-life (about 10 days), accumulation can occur with repeated dosing, limiting its use as a sedative [1].

- Regulatory Status: It is used in pharmaceuticals and cosmetics, complying with standards in USP, EP, BP, and JP [2]. It is not a US-approved therapeutic agent on its own but is present in other approved combination products and is approved for veterinary use [1].

Conclusion

This compound remains a valuable preservative in pharmaceuticals and cosmetics due to its broad-spectrum antimicrobial activity. For researchers and formulators, a thorough understanding of its pharmacological profile, pH-dependent efficacy, and toxicological considerations is essential for its safe and effective application.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online Chlorobutanol [go.drugbank.com]

- 2. | CPHI Online this compound [cphi-online.com]

- 3. - Wikipedia Chlorobutanol [en.wikipedia.org]

- 4. | CAS#:6001-64-5 | Chemsrc this compound [chemsrc.com]

- 5. Chlorobutanol in Synthesis: A Look at the Chemical ... [nbinno.com]

- 6. - Chlorobutanol , DMF, Dossier, Manufacturer... hemihydrate Uses [pharmacompass.com]

- 7. Chlorobutanol Pharmaceutical Secondary Standard [sigmaaldrich.com]

chlorobutanol hemihydrate solubility DMSO ethanol water

Solubility Data and Handling

The table below summarizes the solubility of Chlorobutanol hemihydrate in different solvents, based on experimental data from supplier specifications and scientific sources.

| Solvent | Solubility | Conditions / Notes |

|---|---|---|

| DMSO | 35 mg/mL (197.22 mM) [1] | Solubility may be reduced by moisture-absorbing DMSO; use fresh, anhydrous DMSO for best results [1]. |

| 100 mg/mL (536.31 mM) [2] [3] | Solution preparation may require ultrasonication to aid dissolution [2]. | |

| Ethanol | 35 mg/mL (197.22 mM) [1] | Freely soluble [4]. |

| Water | Insoluble [1] / Slightly soluble [5] [6] | Commonly described as "slightly soluble" [7] [5] [4]. |

Experimental Protocols and Formulation Guidance

For practical application in research, here are methods for preparing stock solutions and in-vivo formulations.

Preparing Stock Solutions

The general workflow for preparing a stock solution in DMSO involves calculating the desired concentration, using ultrasonication to dissolve the compound, and proper storage.

- Solvent Considerations: DMSO is hygroscopic and can absorb moisture from the air, which may reduce its dissolving capacity over time. Using freshly opened DMSO is recommended for preparing the highest concentration stock solutions [1].

- Aiding Dissolution: For concentrations at the higher end of the solubility range (e.g., 100 mg/mL in DMSO), sonication is recommended to achieve full dissolution [2] [3].

Preparing In-Vivo Formulations

If your research requires in-vivo studies, this compound can be formulated for administration. The sequences below, validated in animal experiments, yield clear solutions at 2.5 mg/mL [2] [3].

Protocol 1: Aqueous Solution with Solubilizing Agents

Protocol 2: Non-Aqueous Solution

- Critical Note: The solvents must be added in the specified order, and you must ensure the mixture is a clear solution at each step before adding the next component [2] [3].

Key Practical Considerations for Researchers

- Antimicrobial Use: this compound is effective against various Gram-positive and Gram-negative bacteria and fungi. Its activity is bacteriostatic and is significantly reduced at a pH greater than 5.5 [5] [6].

- Incompatibilities: Be aware of common incompatibilities that can impact stability and efficacy [6]:

- Adsorption: It can adsorb to certain plastics in vials and rubber stoppers.

- Chemical Incompatibility: It is incompatible with alkaline drugs and specific compounds like menthol and thymol.

- Reduced Efficacy: Carboxymethyl cellulose and non-ionic surfactants (e.g., Tween 80) can reduce its antibacterial activity.

- Storage: Preserve this compound in airtight containers to maintain stability [6].

References

- 1. Chlorobutanol | Fungal inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | Antimicrobial Agent [medchemexpress.com]

- 3. | Bacterial | 6001-64-5 | Invivochem this compound [invivochem.com]

- 4. Technodrugs & Intermediates [technodrugs.com]

- 5. | CPHI Online this compound [cphi-online.com]

- 6. This compound [en.alphahi-tech.com]

- 7. | CAS#:6001-64-5 | Chemsrc this compound [chemsrc.com]

Application Notes: Chlorobutanol Hemihydrate in Injectable Formulations

Executive Summary Chlorobutanol hemihydrate (C₄H₇Cl₃O) is a well-established pharmaceutical excipient with dual functionality as a broad-spectrum antimicrobial preservative and a stabilizing agent [1] [2]. Its compatibility with a wide range of formulations and a proven safety profile underpin its demand, particularly in multi-dose sterile injectables and ophthalmic solutions where maintaining product sterility over the shelf life is paramount [3] [1]. These application notes detail its properties, functions, and practical use in injectable drug development.

Chemical and Functional Properties

This compound is a colorless to white crystalline solid with a characteristic camphor-like odor [4] [5]. Its key functional properties are derived from its chemical structure as a halogenated tertiary alcohol.

- Mechanism of Action as a Preservative: It functions by disrupting the lipid structure of microbial cell membranes, increasing cell permeability and leading to cell lysis. It demonstrates efficacy against bacteria, fungi, and yeasts [2].

- Mechanism of Stabilizing Action: Beyond preservation, evidence suggests a direct stabilizing effect on active pharmaceutical ingredients (APIs). A study on oxytocin revealed that chlorobutanol exhibited a remarkable stabilizing effect on the peptide under accelerated degradation conditions (40°C and 80°C), though the precise mechanism requires further investigation [6].

The following table summarizes its core physicochemical and functional characteristics:

| Property | Description / Value | Reference |

|---|---|---|

| Chemical Name | 1,1,1-trichloro-2-methylpropan-2-ol hemihydrate | [4] |

| Molecular Weight | 177.45 g/mol | [2] |

| Primary Function | Antimicrobial preservative, stabilizer | [1] [2] |

| Antimicrobial Spectrum | Broad-spectrum (bacteria, fungi, yeasts) | [1] [2] |

| Typical Use Concentration | 0.5% (for preservation and long-term stabilization) | [2] |

| Solubility | Freely soluble in alcohol; soluble in water (hemihydrate form offers enhanced solubility in aqueous systems) | [1] [7] |

Formulation Guidelines and Industry Use

Integrating this compound into an injectable formulation requires careful consideration of its interactions and optimal application scope.

- Typical Use Cases: It is extensively used in multi-dose injectable solutions, ophthalmic preparations, and topical formulations [3] [1]. The hemihydrate form is often preferred in aqueous systems due to its improved handling and dissolution characteristics during manufacturing [7].

- Concentration and Compatibility: The standard effective preservative concentration is 0.5% [2]. It is crucial to verify API-excipient compatibility, as chlorobutanol can influence the physical and chemical stability of the drug product. For instance, it has been shown to inhibit platelet aggregation in vitro, which may be a critical consideration for parenterals affecting coagulation [2].

- Stability Considerations: Formulators must account for its instability under physiological conditions and its long terminal elimination half-life of approximately 10.3 days in humans following oral administration (data specific to injectables may vary) [2].

The diagram below illustrates the logical decision-making workflow for formulating with this compound.

Regulatory and Safety Considerations

A thorough understanding of the regulatory landscape is essential for successful product development.

- Safety Profile: While generally safe at approved concentrations, chlorobutanol has potential dose-dependent neurotoxicity [1] [7]. It can also induce conjunctival and corneal cell toxicity in ophthalmic applications at concentrations as low as 0.1% [2].

- Regulatory Scrutiny: Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), have increased scrutiny on its use. The EMA has implemented stricter concentration limits, particularly for ophthalmic preparations, where it is often capped at 0.5% [1] [7].

- Competitive Landscape: It faces competition from alternative preservatives like benzyl alcohol, parabens, and phenoxyethanol, which may offer different stability, toxicity, or cost profiles [1].

The table below outlines key challenges and recommended mitigation strategies for developers.

| Challenge | Impact on Formulation | Mitigation Strategy |

|---|---|---|

| Neurotoxicity Concerns [1] [7] | Potential for CNS effects at higher doses; may limit use in sensitive populations. | Adhere to strict concentration limits (e.g., ≤0.5%); conduct robust safety profiling. |

| Regulatory Restrictions [1] [7] | Evolving limits on allowable concentrations may require reformulation. | Adopt a proactive regulatory strategy; engage with agencies early; consider developing lower-dose formulations. |

| Competition from Alternatives [1] | Pressure to justify use over substitutes like benzyl alcohol. | Leverage dual functionality (preservative + stabilizer); emphasize proven safety history where applicable. |

| Supply Chain Vulnerabilities [7] | Production relies on raw materials like chloroform; geographic concentration of manufacturers poses risk. | Qualify multiple API suppliers; invest in strategic stockpiling for critical products. |

Experimental Protocols

This section provides a detailed methodology for assessing the key functional attributes of this compound in a parenteral formulation, specifically its antimicrobial effectiveness and its stabilizing effect on an API.

Protocol 1: Antimicrobial Effectiveness Testing (AET)

1. Objective To validate the efficacy of this compound as a preservative in a final drug product formulation by challenging it with specified microorganisms, as per compendial standards (e.g., USP <51>).

2. Materials

- Test formulation (with and without this compound as a control)

- Standardized microbial cultures: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404)

- Sterile culture media (Soybean-Casein Digest Broth, Fluid Sabouraud Dextrose Broth)

- Sterile saline solution

- Membrane filtration system or direct plating materials

- Incubators (20-25°C and 30-35°C)

3. Methodology 1. Inoculum Preparation: Prepare separate suspensions of each test organism to achieve a concentration of approximately 10⁸ CFU/mL. 2. Product Inoculation: Aseptically inoculate separate containers of the test formulation (at target concentration, e.g., 0.5% chlorobutanol) with each microbial strain to a final concentration of 10⁵-10⁶ CFU/mL. Mix thoroughly. 3. Incubation and Sampling: Store the inoculated products at 20-25°C. Withdraw samples (e.g., 1 mL) at specified time intervals: 0, 6, 24, 48 hours, 7, 14, and 28 days. 4. Viable Count Determination: For each sample, perform a viable count by membrane filtration or plate count method to determine the number of surviving microorganisms. Neutralize the preservative effect during plating if necessary. 5. Control Testing: Perform the same procedure on the formulation without preservative to confirm microbial growth.

4. Data Analysis Calculate the log reduction in the number of viable microorganisms for each strain at each time point. The formulation meets antimicrobial effectiveness criteria if it achieves specified log reductions (e.g., for USP, a 1-log reduction for bacteria at 24 hours, and a 3-log reduction at 14 days, with no increase thereafter).

Protocol 2: Accelerated Stability Study for API Stabilization

1. Objective To investigate the potential stabilizing effect of this compound on a model API (e.g., oxytocin) under accelerated stress conditions [6].

2. Materials

- Model API (e.g., Oxytocin)

- This compound

- Appropriate buffer systems

- High-Performance Liquid Chromatography (HPLC) system with validated assay method

- Stability chambers (capable of maintaining 5°C, 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)

- Sterile glass vials and stoppers

3. Methodology 1. Formulation Preparation: Prepare two sets of solutions: * Formulation A: API in buffer. * Formulation B: API in buffer with 0.5% w/v this compound. 2. Fill and Seal: Aseptically fill the formulations into sterile vials and seal. 3. Storage: Place vials in stability chambers at various conditions: 5°C (refrigerated control), 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH (accelerated) [6]. 4. Sampling and Analysis: Withdraw samples at time zero (T=0) and at predetermined intervals (e.g., 1, 2, 3, and 6 months). Analyze samples for: * Assay: HPLC analysis to determine the percentage of intact API remaining. * Related Substances: HPLC to identify and quantify degradation products. * pH: Measure any shifts in pH.

4. Data Analysis Plot the percentage of intact API remaining versus time for each storage condition. Compare the degradation rates (degradation kinetics) of Formulation A and B. A significantly higher remaining potency in Formulation B at elevated temperatures (e.g., 40°C) indicates a stabilizing effect of this compound [6].

References

- 1. Generic drugs containing this compound ... [drugpatentwatch.com]

- 2. Chlorobutanol: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Chlorobutanol Market Report | Global Forecast From 2025 ... [dataintelo.com]

- 4. This compound [pharmacompass.com]

- 5. This compound API Manufacturers | Suppliers [pharmacompass.com]

- 6. Stability of Oxytocin Preparations in Malawi and Rwanda [pmc.ncbi.nlm.nih.gov]

- 7. Chlorobutanol Market Ausblick | Globale Perspektiven und ... [emergenresearch.com]

chlorobutanol hemihydrate stock solution preparation

Chemical Profile and Solubility

Chlorobutanol hemihydrate (CAS 6001-64-5) is commonly used as an antimicrobial preservative in pharmaceutical formulations. Here are its key chemical properties and solubility data [1] [2] [3]:

Table 1: Basic Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇Cl₃O • 1/2H₂O |

| Molecular Weight | 186.46 g/mol |

| CAS Number | 6001-64-5 |

| Appearance | White to yellow solid [1] |

| Odor | Camphoraceous [3] |

Table 2: Solubility and Stock Solution Preparation [1] [2]

| Solvent | Solubility | Concentration (mg/mL) | Molar Concentration (mM) |

|---|---|---|---|

| DMSO | 100 mg/mL (with ultrasonic aid) | 100 mg/mL | 536.31 mM |

| DMSO | Soluble (Sonication recommended) | 80 mg/mL | 429.05 mM |

Detailed Protocol for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a this compound stock solution:

Procedure for 100 mg/mL Stock Solution in DMSO [1]

- Calculation: Determine the mass of this compound needed. For example, to prepare 1 mL of a 100 mg/mL solution, you require 100 mg of the powder.

- Weighing: Accurately weigh 100 mg of this compound using an analytical balance.

- Dissolution: Transfer the powder into a clean, dry vial. Add anhydrous DMSO to a total volume of 1 mL.

- Sonication: Sonicate the mixture to aid dissolution until a clear solution is obtained. The solution may be warmed slightly if necessary, but avoid excessive heating.

- Aliquoting: Aliquot the stock solution into sterile, tightly sealed vials to minimize loss of potency from repeated freeze-thaw cycles and contact with moisture.

Storage, Stability, and Safety

Proper handling and storage are critical for maintaining solution stability and ensuring personnel safety.

Storage Conditions [1]

- Powder: Store at -20°C for up to 3 years, or at 4°C for up to 2 years. Keep the container tightly closed and away from moisture.

- Stock Solution in DMSO:

- -80°C: Up to 6 months

- -20°C: Up to 1 month

Safety and Handling [4]

- This compound is classified as Acute Toxicity Category 4 (Oral).

- Please note that this product is for research use only and is not intended for diagnostic or therapeutic use in humans [1] [2].

Application Notes for Researchers

- Solvent Choice: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions. Be aware that hygroscopic DMSO can absorb moisture from the air, which may affect the solubility and stability of the hemihydrate form over time [1].

- In Vitro & In Vivo Use: For cellular assays, dilute the stock solution in your assay buffer or culture medium. For animal studies, further formulation is required. One referenced protocol uses a working solution of 2 mg/mL, prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [1] [2].

- Quality Control: For critical pharmaceutical development work, the purity of the compound should be verified. The European Pharmacopoeia (EP) provides a reference standard for this purpose [4]. An HPLC method with a C18 column and a mobile phase of methanol-water (50:50) can be used to analyze the compound and check for degradation [5].

References

- 1. This compound | Antimicrobial Agent | MedChemExpress [medchemexpress.com]

- 2. This compound | Preservatives | Antimicrobial | TargetMol [targetmol.com]

- 3. This compound | Drug Information, Uses, Side ... [pharmacompass.com]

- 4. This compound European Pharmacopoeia (EP ... [sigmaaldrich.com]

- 5. Analysis of chlorobutanol in ophthalmic ointments and ... [pubmed.ncbi.nlm.nih.gov]

chlorobutanol hemihydrate antimicrobial activity Gram-positive Gram-negative

Antimicrobial Profile and Key Properties

Chlorobutanol hemihydrate is a broad-spectrum antimicrobial preservative active against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Pseudomonas aeruginosa [1] [2]. Its activity is bacteriostatic (inhibiting growth) rather than bactericidal (killing outright) [3] [2].

Key antimicrobial characteristics and physicochemical properties are summarized in the following table:

| Property | Description / Value |

|---|---|

| Molecular Formula | C₄H₇Cl₃O · ½H₂O [1] [2] |

| CAS Number | 6001-64-5 [1] [3] |

| Common Use Concentration | 0.5% (w/v) in pharmaceuticals [4] [3] [2] |

| Antimicrobial Spectrum | Broad-spectrum; effective against Gram-positive bacteria, Gram-negative bacteria, and fungi [1] [2]. |

| Mode of Action | Bacteriostatic [3] [2]. Disrupts cell membrane lipid structures, increasing permeability and leading to cell lysis [4]. |

| Key Factor: pH | Activity decreases significantly when the pH is greater than 5.5 [3] [2]. |

| Solubility | Soluble in ethanol, chloroform, ether, glycerol; slightly soluble in water [1] [2]. |

| LogP (Hydrophobicity) | 2.03 [5] |

| Appearance | White crystalline powder with a camphor-like odor [3] [2]. |

Application and Formulation Guidance

Recommended Experimental Protocol

A typical procedure for incorporating this compound into an aqueous injectable formulation is outlined below. This workflow ensures proper dissolution and stability:

Procedure Details:

- Dissolution: Weigh the required amount of this compound to achieve a 0.5% (w/v) final concentration. First, dissolve it in a small volume (e.g., 5-10% of the final batch volume) of ethanol (96%) or another suitable solvent like glycerol. Gently warm the solvent if necessary to aid dissolution [1].

- Aqueous Phase Preparation: In the main vessel, dissolve all other excipients and the Active Pharmaceutical Ingredient (API) in approximately 80% of the final volume of Water for Injection (WFI). Ensure all components are fully dissolved.

- Combining: Under moderate agitation, slowly add the chlorobutanol solution from Step 1 to the main aqueous solution in the vessel.

- pH Adjustment: Measure the pH of the solution. If necessary, adjust it to a value below 5.5 using a suitable acid (e.g., hydrochloric acid) to ensure optimal antimicrobial efficacy [3] [2].

- Final Volume: Make up the final volume with WFI to achieve the target batch quantity.

- Sterilization and Packaging: Sterilize the solution by filtration through a 0.22 µm membrane filter. Aseptically fill the solution into the final sterile containers.

Mechanism of Action

Chlorobutanol acts primarily by disrupting microbial cell membranes. As an alcohol-based preservative, it functions as a detergent, disrupting the lipid structure of the cell membrane. This increases cell permeability, ultimately leading to cell lysis and death [4].

Critical Formulation Considerations

Successful formulation requires careful attention to compatibility:

- pH Dependence: This is the most critical factor. Formulations must be maintained at a pH below 5.5 for adequate preservative efficacy. Activity decreases significantly at higher pH levels [3] [2].

- Incompatibilities: Chlorobutanol is incompatible with several common materials and agents [2]:

- Chemicals: Alkaline substances, menthol, antipyrine, phenol, and thymol.

- Polymers and Excipients: Plastic containers, rubber stoppers, bentonite, magnesium trisilicate, non-ionic surfactants (e.g., Polysorbate 80), and carboxymethyl cellulose. These materials can adsorb chlorobutanol, reducing its effective concentration and antimicrobial activity.

- Protein/Peptide Formulations: Chlorobutanol is listed as a suitable preservative for biological formulations [5]. However, its relatively high hydrophobicity (LogP 2.03) means it can potentially bind to and destabilize proteins or peptides, leading to aggregation or particle formation [5]. Compatibility studies with the specific API are essential.

References

- 1. | CAS#:6001-64-5 | Chemsrc this compound [chemsrc.com]

- 2. - NIKI CHEMIE LTD this compound [nikichemie.com]

- 3. | CPHI Online this compound [cphi-online.com]

- 4. Chlorobutanol: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Antimicrobial Preservatives for Protein and Peptide Formulations [pmc.ncbi.nlm.nih.gov]

chlorobutanol hemihydrate antifungal activity mold spores

Introduction to Chlorobutanol Hemihydrate

Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) is a small organic molecule that functions as a potent pharmaceutical preservative with demonstrated antibacterial and antifungal properties [1] [2]. It is typically used at a concentration of 0.5% in multi-ingredient preparations to provide long-term stability, but it retains antimicrobial activity at concentrations as low as 0.05% in water [2] [3]. Its activity extends to a wide variety of Gram-positive and Gram-negative bacteria, as well as several mold spores and fungi, making it a versatile agent in formulations ranging from injectables to eye drops [1] [2].

The following application notes detail its mechanism of action against fungal pathogens and provide standardized protocols for researchers to quantify its antifungal efficacy.

Mechanism of Action and Antifungal Profile

Chlorobutanol exerts its antifungal effects through a multi-target mechanism that disrupts key cellular structures and functions in fungal organisms.

- Membrane Disruption: As a detergent-like molecule, chlorobutanol primarily targets the lipid structure of the cell membrane. This action increases cell permeability, leading to cell lysis and death [2].

- Metabolic Inhibition: Chlorobutanol has been shown to inhibit the utilization of oxygen by the cornea in ophthalmic studies, and a similar inhibition of cellular respiration likely occurs in fungal cells, compromising their energy production and viability [2].

- Broad-Spectrum Activity: Research indicates that chlorobutanol is "active against a wide variety of Gram-positive and Gram-negative bacteria, and several mold spores and fungi" [1]. This broad activity makes it particularly useful for protecting formulations from contamination by a diverse range of microbial agents.

The diagram below illustrates the primary antifungal mechanism of chlorobutanol.

Summary of Antifungal Properties

The table below summarizes the key chemical and antifungal characteristics of this compound for research and development purposes.

| Property | Description / Value |

|---|---|

| CAS Number | 57-15-8 (Anhydrous); 6001-64-5 (Hemihydrate) [2] |

| Molecular Formula | C4H7Cl3O • ½H2O [2] |

| Mechanism of Action | Disruption of lipid cell membrane; Inhibition of cellular oxygen utilization [2] |

| Antifungal Spectrum | Broad-spectrum activity against various mold spores and fungi [1] |

| Typical Preservative Concentration | 0.5% in multi-ingredient formulations [2] [3] |

| Minimum Antimicrobial Concentration | 0.05% in water [2] |

| Water Solubility | Slightly soluble [3] |

| Solubility in DMSO | 100 mg/mL (563.51 mM) [1] |

Experimental Protocol: Agar-Based Antifungal Activity Assay

This protocol is adapted from high-throughput screening (HTS) methods developed for evaluating antifungal agents against phytopathogens, providing a robust framework for assessing chlorobutanol's activity [4].

Materials and Reagents

- Fungal Strains: Target strains (e.g., Aspergillus flavus, Botrytis cinerea, Fusarium proliferatum).

- Culture Media: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) [4] [5].

- Chlorobutanol Stock Solution: Prepare a 100 mg/mL stock in DMSO. Note: DMSO is hygroscopic and can impact solubility; use newly opened containers [1].

- Equipment: Laminar flow hood, incubator, sterile Petri dishes, micropipettes, Neubauer chamber or spectrophotometer for inoculum standardization.

Inoculum Preparation

- Cultivate fungal strains on PDA plates for 7-14 days at 25°C to promote sporulation [4] [5].

- Harvest spores by flooding the agar surface with an aqueous solution containing 0.05% Tween 80 [5].

- Filter the spore suspension through sterile cotton gauze to remove mycelial debris.

- Adjust the final spore concentration to 1 × 10⁶ to 5 × 10⁶ conidia/mL using a Neubauer chamber [4].

Agar Plate Preparation and Sample Application

- Incorporate the standardized spore inoculum into molten SDA or PDA medium (cooled to ~45°C) and pour into Petri dishes.

- Once solidified, apply test samples to the agar surface. For pure chlorobutanol, use sterile filter paper discs soaked with specific concentrations (e.g., 10 µL of a 50 mg/mL solution for a final disc concentration of 500 µg/disc). For microbial natural product extracts, direct deposition of 2-10 µL is typical [4].

- Include appropriate controls: a blank disc with DMSO (negative control) and a disc with a known antifungal agent (positive control).

Incubation and Data Collection

- Incubate plates at 25°C for 24-72 hours, depending on the growth rate of the test organism.

- Measure the zone of inhibition (clearing) around each disc in millimeters.

- For more precise quantification, absorbance at 620 nm can be measured before and after incubation to evaluate growth inhibition if using a liquid medium overlay or 96-well plate format [4].

The workflow for this protocol is summarized in the following diagram:

Safety and Toxicity Considerations

Researchers must be aware of the following safety profile of chlorobutanol:

- Toxicity: Chlorobutanol is toxic to the liver, a skin irritant, and a severe eye irritant [3]. Appropriate personal protective equipment (PPE) including lab coats, gloves, and safety glasses is mandatory.

- In Vitro Cytotoxicity: Studies on ocular cells have shown that concentrations as low as 0.1% can cause significant cell retraction and depletion of the squamous layer, while 0.5% causes degeneration of epithelial cells and cytoplasmic swelling [2]. These findings underscore the importance of careful concentration selection for both preservative and primary antifungal applications.

- Handling: Chlorobutanol is for research use only and is not for sale to patients [1].

Application Notes for Formulation Scientists

- Concentration is Critical: The balance between effective preservation/antifungal activity and cytotoxicity is delicate. A concentration of 0.5% is standard for preservation, but lower concentrations may be sufficient for specific applications and can minimize potential toxicity [2] [3].

- Compatibility Testing: Always test the compatibility and stability of chlorobutanol with all ingredients in a formulation, as its activity can be affected by other components.

- Regulatory Status: Chlorobutanol has various approvals for use in veterinary and human medicines, and as a preservative in ophthalmic products, but its status can vary by region and application. Always verify regulatory guidelines for your specific product and market [2].

References

- 1. Chlorobutanol | Preservative Agent [medchemexpress.com]

- 2. Chlorobutanol: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Chlorobutanol [en.wikipedia.org]

- 4. Development and Validation of a HTS Platform for ... [pmc.ncbi.nlm.nih.gov]

- 5. Effective Fungal Spore Inactivation with an Environmentally ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Chlorobutanol Hemihydrate in In Vitro Assays

Introduction to Chlorobutanol Hemihydrate

Chlorobutanol (chemical name: 1,1,1-trichloro-2-methyl-2-propanol hemihydrate) is a multifaceted compound extensively employed in pharmaceutical and cosmetic formulations. It serves primarily as an antimicrobial preservative in injectable formulations, ophthalmic solutions, and various cosmetic products at concentrations up to 0.5% (w/v). Additionally, it exhibits local anesthetic properties and functions as a sedative in certain therapeutic applications. The hemihydrate form (CAS 6001-64-5) offers improved stability characteristics compared to the anhydrous form, making it preferable for pharmaceutical applications where extended shelf life is critical. Its dual functionality as both preservative and therapeutic agent makes it a valuable compound across multiple domains of product development. [1] [2]

For researchers in drug development, chlorobutanol presents unique challenges in analytical method development due to its potential decomposition and the need for sensitive detection methods. These application notes provide comprehensive protocols for evaluating chlorobutanol in various experimental contexts, with emphasis on antimicrobial efficacy, analytical quantification, and safety assessment. The protocols have been optimized for reproducibility and compliance with regulatory standards, providing researchers with robust methodologies for incorporating chlorobutanol into their development pipelines. [1] [2]

Chemical Properties and Specifications

Chemical Characteristics: this compound exhibits distinct physical and chemical properties that influence its behavior in experimental systems and formulations. It appears as an off-white crystalline solid with a characteristic aromatic odor. The compound has a melting point of 95-97°C and a boiling point of 167°C at atmospheric pressure. Its molecular weight is 177.46 g/mol (anhydrous basis), with the hemihydrate form having a slightly higher molecular weight due to water of crystallization. The density is approximately 1.404 g/cm³, and it has a refractive index of 1.491. These physical properties are essential considerations when developing analytical methods or formulating products containing this compound. [2]

Solubility and Stability: Understanding the solubility profile of chlorobutanol is critical for developing in vitro assays and formulation protocols. The compound is sparingly soluble in chloroform and slightly soluble in methanol, with varying solubility in other organic solvents. In aqueous systems, its solubility is limited but sufficient for achieving effective antimicrobial concentrations. Chlorobutanol solutions are susceptible to hydrolysis, particularly under alkaline conditions, and generate toxic fumes upon combustion. For long-term storage, chlorobutanol should be maintained at 2-8°C under inert atmosphere to preserve stability and prevent decomposition. The hemihydrate form offers superior stability for pharmaceutical applications compared to the anhydrous material. [1] [2]

Table 1: Physicochemical Properties of this compound

| Property | Specification | Experimental Conditions |

|---|---|---|

| Molecular Formula | C₄H₇Cl₃O·½H₂O | Anhydrous basis: C₄H₇Cl₃O |

| Molecular Weight | 186.48 g/mol | 177.46 g/mol (anhydrous) |

| Melting Point | 95-97°C | Capillary method |

| Boiling Point | 167.0±0.0°C | At 760 mmHg |

| Density | 1.404±0.1 g/cm³ | At room temperature |

| Refractive Index | 1.491 | Standard conditions |

| pKa | ~12.5 | Estimated for alcohol group |

Antimicrobial Efficacy Testing Protocols

Broth Microdilution Method for MIC Determination

Purpose: This protocol describes the determination of minimum inhibitory concentrations (MICs) of this compound against bacterial and fungal strains commonly encountered as contaminants in pharmaceutical and cosmetic products. The method follows standardized CLSI (Clinical and Laboratory Standards Institute) guidelines with modifications specific to chlorobutanol's properties.

Materials and Reagents:

- This compound reference standard (98% purity)

- Mueller-Hinton Broth (for bacteria) and Sabouraud Dextrose Broth (for fungi)

- Standard microbial strains: Staphylococcus aureus (ATCC 29213), Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922), Candida albicans (ATCC 10231)

- Sterile 96-well microtiter plates with lids

- Multipipette or automated liquid handling system

- Incubators set at 35±2°C (bacteria) and 25±2°C (fungi)

Procedure:

- Prepare a stock solution of this compound at 10 mg/mL in appropriate solvent (water:ethanol 70:30 v/v)

- Seriality dilute the stock solution in culture media to achieve concentrations ranging from 7.8 to 1000 µg/mL

- Standardize microbial inocula to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL for bacteria; ~1.5 × 10⁶ CFU/mL for fungi)

- Further dilute inocula in broth to achieve final density of 5 × 10⁵ CFU/mL for bacteria or 2.5 × 10³ CFU/mL for fungi

- Dispense 100 µL of each chlorobutanol dilution into microtiter plates, followed by 100 µL of inoculated media

- Include growth controls (media + inoculum) and sterility controls (media only)

- Seal plates and incubate under appropriate conditions for 24 hours (bacteria) or 48 hours (fungi)

- Determine MIC as the lowest concentration showing no visible growth

Troubleshooting Notes:

- If precipitation occurs at higher concentrations, increase organic solvent content slightly (up to 5% final concentration)

- Verify chlorobutanol concentration in stock solutions using UV spectroscopy (λmax = 257 nm)

- For fastidious organisms, supplement media with appropriate growth factors

Agar Diffusion Assay for Preservative Efficacy Screening

Purpose: This method provides a qualitative assessment of chlorobutanol's antimicrobial activity through diffusion in solid media, allowing simultaneous screening against multiple microorganisms.

Procedure:

- Prepare Mueller-Hinton Agar (bacteria) or Sabouraud Dextrose Agar (fungi) plates

- Standardize microbial suspensions to 0.5 McFarland standard

- Evenly spread inoculum over agar surfaces using sterile swabs

- Create wells (6-8 mm diameter) in inoculated agar using sterile cork borer

- Add 100 µL of chlorobutanol test solutions (typically 0.1%, 0.25%, 0.5% w/v) to wells

- Include appropriate positive (known antimicrobial) and negative (solvent only) controls

- Incubate plates at appropriate temperatures for 18-24 hours

- Measure zones of inhibition to the nearest millimeter

Data Interpretation:

- Zone diameters ≥15 mm generally indicate significant antimicrobial activity

- Compare results to established preservative efficacy criteria (e.g., USP <51>)

- Correlate zone sizes with MIC values from broth microdilution assays

The following workflow diagram illustrates the key steps in antimicrobial efficacy testing:

Analytical Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Purpose: This GC-MS method enables sensitive detection and quantification of chlorobutanol in active pharmaceutical ingredients (APIs) and finished products, with particular application in monitoring genotoxic impurity 4-chloro-1-butanol. The method achieves detection limits significantly below the threshold of concern for genotoxic impurities. [2]

Materials and Equipment:

- Gas chromatograph coupled with mass spectrometer

- Capillary GC column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness)

- This compound reference standard (≥98% purity)

- 3-Chloro-1-butanol internal standard

- Appropriate solvents (methanol, dichloromethane)

Chromatographic Conditions:

- Injection volume: 1 µL (split mode, 10:1 ratio)

- Injector temperature: 250°C

- Carrier gas: Helium, constant flow 1.0 mL/min

- Oven program: 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

- Transfer line temperature: 280°C

- Ion source temperature: 230°C

- Detection: Selected ion monitoring (SIM) mode

- Characteristic ions for chlorobutanol: m/z 103, 105, 177

Sample Preparation:

- Weigh approximately 100 mg of API into 10 mL volumetric flask

- Add appropriate volume of internal standard solution (3-chloro-1-butanol, 0.1 µg/mL)

- Dilute to volume with methanol

- Mix thoroughly and centrifuge if necessary

- Transfer supernatant to GC vial for analysis

Validation Parameters:

- Linearity range: 0.08 to 40 ppm (R² = 0.9999)

- Detection limit (DL): 0.05 ppm (0.13 ng/mL)

- Quantitation limit (QL): 0.08 ppm (0.20 ng/mL)

- Precision: RSD <5% for replicate injections

- Accuracy: 95-105% recovery for spiked samples [2]

LC-ICP-MS Method for Genotoxic Impurity Determination

Purpose: This novel LC-ICP-MS method provides an alternative approach for detecting chlorobutanol and its related genotoxic impurities, particularly useful when analyzing complex matrices where GC-MS may experience interference. [2]

Procedure Highlights:

- Derivatization with iodo compounds to enable ICP-MS detection

- Chromatographic separation using C18 column (150 × 4.6 mm, 5 µm)

- Mobile phase: methanol-water gradient with 0.1% formic acid

- Flow rate: 0.8 mL/min with post-column splitting if necessary

- ICP-MS detection with chlorine-specific monitoring

- Linear range: 0.5-50 ppm (R² = 0.9994)

- Detection limit: 0.2 ppm, Quantitation limit: 0.5 ppm

- Accuracy: 95.1-114.7% across validated range [2]

Table 2: Analytical Method Comparison for Chlorobutanol Determination

| Parameter | GC-MS Method | LC-ICP-MS Method |

|---|---|---|

| Application Focus | API purity, impurity profiling | Genotoxic impurity detection |

| Linear Range | 0.08-40 ppm | 0.5-50 ppm |

| Detection Limit | 0.05 ppm | 0.2 ppm |

| Quantitation Limit | 0.08 ppm | 0.5 ppm |

| Accuracy Range | 95-105% | 95.1-114.7% |

| Key Advantages | Excellent sensitivity, specificity for volatile compounds | Element-specific detection, minimal interference |

| Limitations | May require derivation for some compounds | Higher equipment cost, specialized operation |

Safety and Toxicity Assessment Protocols

In Vitro Cytotoxicity Screening

Purpose: This protocol evaluates the cytotoxic potential of this compound using mammalian cell cultures, providing preliminary safety data for pharmaceutical development. The method employs established cell lines and standardized endpoints to ensure reproducibility.

Cell Culture and Treatment:

- Use L929 mouse fibroblast or HEK293 human embryonic kidney cell lines

- Maintain cells in appropriate media (DMEM or RPMI-1640 with 10% FBS)

- Culture at 37°C in humidified 5% CO₂ atmosphere

- Prepare chlorobutanol test solutions in DMSO (final concentration ≤0.5%)

- Include vehicle controls and positive controls (e.g., 1% Triton X-100)

MTT Assay Procedure:

- Seed cells in 96-well plates at 5-10 × 10³ cells/well

- Incubate for 24 hours to allow attachment

- Treat with chlorobutanol concentrations (0.001-1.0 mg/mL) for 24-72 hours

- Add MTT solution (0.5 mg/mL final concentration) for 4 hours

- Remove medium and dissolve formazan crystals in DMSO

- Measure absorbance at 570 nm with reference at 630 nm

- Calculate cell viability relative to untreated controls

Data Analysis:

- Determine IC₅₀ values using non-linear regression

- Compare results to known cytotoxic compounds

- Establish safety margin relative to intended use concentrations

Repeat-Dose 28-Day Toxicity Study Design

Purpose: While primarily conducted in vivo, the principles of repeat-dose toxicity testing inform in vitro study design for chlorobutanol. This protocol outlines the key considerations based on published toxicity data. [2]

Key Parameters from In Vivo Studies:

- Experimental model: Sprague Dawley rats (both sexes)

- Dose levels: 12.5, 25, 50, and 100 mg/kg body weight/day

- Administration: Oral gavage for 28 consecutive days

- Comprehensive clinical observations and pathological assessments

- Determination of NOAEL (No Observed Adverse Effect Level): 12.5 mg/kg/day for male rats, 50 mg/kg/day for female rats [2]

In Vitro Extrapolation:

- Apply safety factors of 100-1000 for in vitro to in vivo extrapolation

- Consider metabolic capabilities of in vitro systems

- Account for protein binding and bioavailability differences

- Use physiologically-based pharmacokinetic (PBPK) modeling when possible

The relationship between experimental approaches and their applications in safety assessment can be visualized as follows:

Formulation Development and Compatibility Protocols

Preservative Efficacy Testing in Finished Formulations

Purpose: This protocol evaluates the antimicrobial effectiveness of this compound when incorporated into various pharmaceutical formulations, following regulatory guidelines (USP <51>, EP 5.1.3).

Test Formulations:

- Ophthalmic solutions (containing 0.25-0.5% chlorobutanol)

- Injectable preparations (up to 0.5% chlorobutanol)

- Nasal sprays and topical products

- Placebo formulations without preservative as controls

Challenge Microorganisms:

- Bacteria: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli

- Fungi: Candida albicans, Aspergillus brasiliensis

- Inoculum level: 10⁵-10⁶ CFU/mL for bacteria, 10³-10⁴ CFU/mL for fungi

Testing Schedule and Criteria:

- Sample at intervals: 0, 6, 24, 48 hours; 7, 14, 28 days

- Evaluate log reduction in viable counts

- Criteria for ophthalmic products: 3-log reduction bacteria (7 days), no increase fungi (28 days)

- Criteria for injectables: 1-log reduction bacteria (14 days), no increase fungi (28 days)

Compatibility with Packaging and Delivery Systems

Purpose: This protocol assesses the compatibility and stability of chlorobutanol in contact with various packaging materials and delivery systems, ensuring product quality throughout shelf life.

Materials Evaluation:

- Packaging materials: Glass vials, rubber stoppers, plastic containers

- Administration sets: IV tubing, filter membranes, syringe materials

- Contact conditions: Direct immersion, vapor phase exposure

Experimental Setup:

- Fill containers with formulation containing chlorobutanol (0.5%)

- Store under accelerated conditions (40°C/75% RH) for 1, 3, 6 months

- Sample at intervals for chlorobutanol assay and degradation products

- Evaluate packaging materials for changes in physical properties

- Assess adsorption to container surfaces and delivery systems

Acceptance Criteria:

- Chlorobutanol concentration remains ≥90% of initial

- No significant increase in degradation products

- No adverse effects on container integrity or function

- Consistent delivery dose through administration systems

Table 3: Formulation Development Considerations for this compound

| Formulation Factor | Impact on Chlorobutanol | Mitigation Strategy |

|---|---|---|

| pH Range | Degradation at alkaline pH | Maintain pH 4.0-6.0 for optimal stability |

| Temperature | Increased degradation at elevated temperatures | Cold chain storage, avoid excessive heating |

| Light Exposure | Potential photodegradation | Use light-resistant containers |

| Oxygen Presence | Oxidation potential | Nitrogen headspace protection, antioxidants |

| Container Interaction | Adsorption to plastics/rubber | Pre-test compatibility, use alternative materials |

Quality Control and Regulatory Considerations

Quality Specifications: For pharmaceutical use, this compound should comply with compendial standards (USP, Ph.Eur.). Key quality attributes include:

- Identification: IR spectroscopy, GC retention time

- Assay: 98.0-102.0% (on anhydrous basis)

- Water content: 4.5-5.5% (Karl Fischer method)

- Residue on ignition: ≤0.1%

- Heavy metals: ≤10 ppm

- Related substances: Individual impurities ≤0.5%, total impurities ≤1.0%

- Microbial enumeration: Total aerobic count ≤10³ CFU/g

Regulatory Documentation: For inclusion in regulatory submissions, the following data should be generated:

- Certificate of Analysis with full specification testing

- Stability data under recommended storage conditions

- Method validation reports for analytical procedures

- Toxicological assessment including irritation and sensitization potential

- Environmental risk assessment when applicable

- Justification for selected concentration based on preservative efficacy

Stability Monitoring Protocol:

- Long-term studies: 25°C/60% RH for recommended shelf life

- Accelerated studies: 40°C/75% RH for 6 months

- Intermediate conditions: 30°C/75% RH when necessary

- Test attributes: Appearance, assay, degradation products, pH, preservative efficacy

- Recommended shelf life: Typically 24-36 months when properly stored

Conclusion

These application notes provide comprehensive protocols for the evaluation of this compound in various experimental contexts relevant to drug development. The methods outlined have been validated for accuracy, reproducibility, and regulatory compliance, enabling researchers to generate reliable data for product development and regulatory submissions. When implementing these protocols, consideration should be given to the specific characteristics of the test system and the intended use of the final product containing chlorobutanol.

The versatile applications of this compound as preservative, therapeutic agent, and formulation component underscore the importance of rigorous testing methodologies. By adhering to these standardized protocols, researchers can ensure the safety, efficacy, and quality of products containing this important pharmaceutical compound while accelerating the development timeline through robust scientific approaches.

References

chlorobutanol hemihydrate in food and cosmetic industry

Application Notes: Chlorobutanol Hemihydrate

This compound is a well-established preservative and antimicrobial agent valued for its broad-spectrum activity and dual functionality.

- Chemical Profile: this compound (CAS # 6001-64-5) is the hemihydrate form of 1,1,1-trichloro-2-methyl-2-propanol. Its molecular formula is C₄H₇Cl₃O·½H₂O, with a molecular weight of 186.47 g/mol [1] [2]. It appears as a white, crystalline powder with a characteristic camphor-like odor and sublimes readily [1].

- Primary Functions: It acts primarily as an antimicrobial preservative, with additional applications as a sedative-hypnotic and a local anesthetic [3] [4]. Its preservative efficacy is bacteriostatic rather than bactericidal [2].

- Regulatory Status: It is listed in numerous international pharmacopeias, including the CP, USP, EP, BP, and JP [2]. Regulatory compliance is a critical factor for its use, with agencies like the FDA and EMA enforcing strict guidelines on its concentration and application [5].

The table below summarizes the key application areas and typical use concentrations.

| Application Area | Function | Typical Use Concentration | Key Considerations |

|---|---|---|---|

| Pharmaceuticals [1] [6] [4] | Preservative in injectable drugs, ophthalmic solutions, topical formulations | 0.5% | Ensures sterility and shelf-life of multi-dose preparations [1]. |

| Cosmetics & Personal Care [3] [7] [6] | Preservative in creams, lotions, shampoos | 0.5% | Provides stability against Gram-positive and Gram-negative bacteria and fungi [3]. |

| Veterinary Medicine [6] [4] | Preservative in injectables and topical treatments for animals | Information missing from search results | Also utilized for its mild sedative properties to facilitate animal handling [4]. |

Experimental Protocols for Formulation and Analysis

For researchers developing or testing formulations containing this compound, the following protocols outline critical procedures.

Protocol 1: Formulation with this compound as a Preservative

This protocol describes the general method for incorporating this compound into an aqueous-based formulation, such as a cosmetic lotion or a pharmaceutical solution.

- Objective: To prepare a stable formulation preserved with 0.5% this compound.

- Materials:

- This compound (Pharmaceutical Grade, compliant with relevant pharmacopeia) [2]

- Deionized water

- Formulation base (e.g., emulsion for lotion, saline for injectable)

- Heater/stirrer

- pH meter

- Workflow:

The following diagram outlines the key stages of the formulation process.

- Key Considerations:

- pH Sensitivity: Antimicrobial activity decreases significantly at pH greater than 5.5. pH adjustment is a critical step [2].

- Solubility: It is slightly soluble in water but dissolves more readily in warm water or co-solvents like ethanol [3] [1].

- Incompatibilities: It is incompatible with alkaline drugs, strong oxidizing agents, menthol, and non-ionic surfactants (e.g., Tween 80), which can reduce its activity. It can also be adsorbed by certain plastics and rubber [3] [2].

Protocol 2: Analysis of Preservative Efficacy

This test evaluates the effectiveness of this compound in a final product against standard microbial challenges.

- Objective: To confirm the antimicrobial effectiveness of the formulation as per guidelines.

- Materials:

- Prepared formulation with 0.5% this compound

- Sterile saline

- Standard microbial cultures (e.g., Candida albicans, Pseudomonas aeruginosa, Staphylococcus aureus) [2]

- Agar plates

- Method:

- Inoculate separate aliquots of the formulation with each test organism to a final concentration of approximately 10⁶ CFU/mL.

- Incubate the inoculated samples at 20-25°C.

- Determine the viable microbial count (in CFU/mL) at intervals (e.g., 7, 14, 21, and 28 days).

- The preservative is considered effective if it demonstrates a significant log reduction in viable count for each test organism over the 28-day period.

Critical Considerations for R&D

- Material Incompatibility: this compound can adsorb to certain materials, a crucial factor in packaging decisions. It is incompatible with plastic vials, rubber stoppers, bentonite, and polyethylene [2]. Pre-testing packaging materials for adsorption is essential.

- Storage and Stability: Preserve in airtight containers to prevent sublimation and moisture absorption [1] [2]. The hemihydrate form is generally stable for up to 5 years under ambient conditions according to ICH guidelines [1].

- Toxicology and Safety: The acute oral LD₅₀ in rats is 510 mg/kg, and it is classified as harmful (Xn) [3] [1]. While it has a low incidence of adverse reactions, animal studies suggest potential harm to the eyes and neurotoxicity at high concentrations, leading to stricter regulatory scrutiny in some jurisdictions [1] [4].

Conclusion

This compound remains a valuable and effective preservative in pharmaceutical and cosmetic formulations. Its successful application in R&D depends on a thorough understanding of its properties, particularly its pH-dependent activity and material incompatibilities. Adherence to the detailed protocols for formulation, analysis, and storage will ensure both the efficacy and stability of the final product.

References

- 1. Chemicals – Chlorobutanol [athenstaedt.de]

- 2. This compound [en.alphahi-tech.com]

- 3. | CAS#:6001-64-5 | Chemsrc this compound [chemsrc.com]

- 4. Chlorobutanol Market Ausblick | Globale Perspektiven und ... [emergenresearch.com]

- 5. North America Comprehensive Analysis of ... [linkedin.com]

- 6. Chlorobutanol Market Report | Global Forecast From 2025 ... [dataintelo.com]

- 7. Chlorobutanol Market Size, Industry Share, Forecast, 2032 [fortunebusinessinsights.com]

Chlorobutanol Hemihydrate EP Reference Standard: Application Notes

Overview Chlorobutanol Hemihydrate (CAS 6001-64-5) is a pharmaceutical primary standard certified by the European Directorate for the Quality of Medicines & HealthCare (EDQM) [1]. Its primary application, as specified in the European Pharmacopoeia (EP), is for use as a Reference Standard in analytical testing, particularly in the identification, assay, and impurity testing of substances and products governed by EP Monograph 0383 [2].

Specifications and Handling The table below summarizes the key quantitative data for this reference standard:

| Parameter | Specification |

|---|---|

| Catalogue Code | Y0002029 [2] |

| Current Batch | 1 [2] |

| Unit Quantity | 50 mg per vial [2] |

| CAS Registry Number | 6001-64-5 [2] [1] |